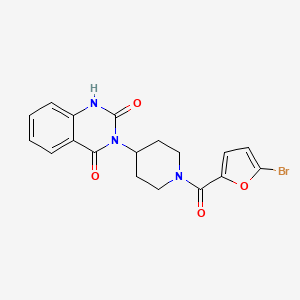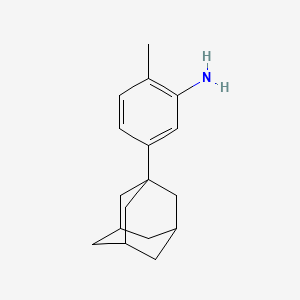
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as JNJ-40411813, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent antagonist of the κ-opioid receptor, which is a G protein-coupled receptor that modulates pain perception, stress responses, and addiction behaviors.
Wirkmechanismus
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride acts as a selective antagonist of the κ-opioid receptor, which is widely distributed in the central nervous system and plays a key role in pain processing, stress responses, and addiction behaviors. By blocking the κ-opioid receptor, (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride reduces the activity of the dynorphin/kappa opioid system, which is known to produce dysphoric and aversive effects. This leads to the attenuation of pain, stress, and addiction-related behaviors.
Biochemical and Physiological Effects:
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has been shown to have a number of biochemical and physiological effects in preclinical models. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation and reward processing. It also modulates the release of corticotropin-releasing factor, which is a hormone that regulates the stress response. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in the immune response and contribute to pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has several advantages for lab experiments. It is a highly selective and potent antagonist of the κ-opioid receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are some limitations to its use. It is a proprietary compound, which may limit its availability to researchers. Moreover, its effects may be species-specific, and caution should be exercised when extrapolating the results from animal studies to humans.
Zukünftige Richtungen
There are several future directions for the study of (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride. One area of interest is the investigation of its effects on pain and inflammation in human clinical trials. Another area of interest is the exploration of its potential as a treatment for stress-related disorders, such as anxiety and depression. Moreover, the development of more selective and potent κ-opioid receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of pain and addiction.
Synthesemethoden
The synthesis of (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride is a multi-step process that involves the preparation of intermediate compounds and their subsequent conversion into the final product. The starting material is commercially available and can be obtained from various chemical suppliers. The synthesis method is not disclosed in the literature due to its proprietary nature.
Wissenschaftliche Forschungsanwendungen
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has been extensively studied in preclinical models of pain, stress, and addiction. It has been shown to have potent analgesic effects in various pain models, including acute thermal, mechanical, and inflammatory pain. It also exhibits anxiolytic and antidepressant-like effects in animal models of stress and anxiety. Moreover, it has been found to attenuate the rewarding effects of drugs of abuse, such as cocaine and morphine, suggesting its potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
4-N-[(4-methylphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14;;/h2-5,13-14,16H,6-10,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEASIYRENJLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)




![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2738191.png)
![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)

![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2738203.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)